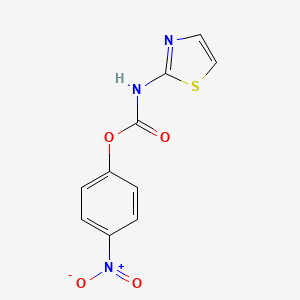

2-(4-Nitrophenoxycarbonylamino)thiazole

描述

Structure

3D Structure

属性

CAS 编号 |

127188-35-6 |

|---|---|

分子式 |

C10H7N3O4S |

分子量 |

265.25 g/mol |

IUPAC 名称 |

(4-nitrophenyl) N-(1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C10H7N3O4S/c14-10(12-9-11-5-6-18-9)17-8-3-1-7(2-4-8)13(15)16/h1-6H,(H,11,12,14) |

InChI 键 |

TWTOHGOPIJGUBM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NC=CS2 |

产品来源 |

United States |

Exploration of Biological Activities and Molecular Mechanisms of Thiazole Derivatives, Including 2 4 Nitrophenoxycarbonylamino Thiazole

Antimicrobial Activity Studies

The thiazole (B1198619) nucleus is a fundamental scaffold in the development of new antimicrobial agents. sapub.orgbiointerfaceresearch.com Derivatives incorporating this heterocyclic system have been extensively synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. researchgate.netnih.gov The presence of the thiazole ring, often combined with other pharmacologically active moieties, can lead to compounds with significant potency against a broad spectrum of microbes. nih.govbiointerfaceresearch.com

Antibacterial Efficacy in In Vitro Models

Thiazole derivatives have demonstrated notable antibacterial activity against a variety of bacterial species in laboratory settings. biointerfaceresearch.com These studies are crucial for identifying promising lead compounds for further development. The efficacy of these compounds is typically assessed against both Gram-positive and Gram-negative bacteria to determine their spectrum of activity. nih.gov

Numerous studies have reported the effectiveness of thiazole derivatives against Gram-positive bacteria. These bacteria are characterized by a thick peptidoglycan layer in their cell wall and are responsible for a wide range of infections. Common Gram-positive strains used in in vitro testing include species of Staphylococcus, Bacillus, and Listeria. ut.ac.irnih.gov

Research has shown that certain thiazole derivatives exhibit potent activity against strains such as Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov For instance, some novel synthesized thiazole-based compounds have displayed significant inhibitory effects on the growth of these bacteria, in some cases comparable or superior to standard antibiotics. nih.gov The structural features of these derivatives, such as the nature and position of substituents on the thiazole ring, play a crucial role in their antibacterial potency. biointerfaceresearch.com For example, a series of 2-substituted-thiazolin-4-ones showed that the presence of a bulkier group, like a-naphthyl-amine, at position 2 of the thiazolin-4-one ring enhanced the antibacterial activity against S. aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Select Thiazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Thiazole Derivative 35 (Thiourea) | Staphylococcus aureus | Potent Inhibitor | ekb.eg |

| Thiazole Derivative 38 (4-Nitrobenzamide) | Staphylococcus aureus | Potent Inhibitor | ekb.eg |

| 2-Phenylacetamido-thiazole Derivative 16 | Bacillus subtilis, Staphylococcus aureus | MIC: 1.56-6.25 µg/mL | nih.gov |

| Thiazolin-4-one Derivatives (3a-c, 3e-h, 6b-c, 9a-c) | Staphylococcus aureus | Better MIC values than moxifloxacin | nih.gov |

This table is interactive. Click on the headers to sort the data.

Gram-negative bacteria, characterized by an outer membrane that acts as a permeability barrier, often present a greater challenge for antibacterial agents. nih.govrsc.org Nevertheless, various thiazole derivatives have been found to be active against these pathogens as well. biointerfaceresearch.com Common Gram-negative test strains include Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

Studies have demonstrated that specific structural modifications to the thiazole scaffold can yield compounds with significant efficacy against Gram-negative bacteria. nih.govbiointerfaceresearch.com For example, certain thiazole aminoguanidines have been developed that show strong activity against E. coli. nih.gov While many thiazole derivatives show broader activity against Gram-positive strains, the discovery of compounds with potent Gram-negative activity is a significant advancement in the field. nih.gov The outer membrane of Gram-negative bacteria can limit the penetration of some compounds, which is a key consideration in the design of new thiazole-based antibiotics. nih.gov

Table 2: In Vitro Antibacterial Activity of Select Thiazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-Phenylacetamido-thiazole Derivative 16 | Escherichia coli, Pseudomonas aeruginosa | MIC: 1.56-6.25 µg/mL | nih.gov |

| Thiazole Aminoguanidine 4i | Escherichia coli | Strong Activity | nih.gov |

| Florfenicol Sulfathiazole (FST) | Escherichia coli O78 | Superior antibacterial properties | nih.gov |

| Synthesized Thiazole Derivative | Shigella dysenteriae, Proteus mirabilis | MIC: 125 µg/ml, 1000 µg/ml | nih.gov |

This table is interactive. Click on the headers to sort the data.

The antimicrobial activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov

For thiazole derivatives, MIC and MBC values are determined using standardized broth microdilution or agar (B569324) dilution methods. biointerfaceresearch.commedipol.edu.tr These values are critical for comparing the potency of different compounds and for understanding whether their effect is bacteriostatic (inhibiting growth) or bactericidal (killing bacteria). researchgate.net Research has reported a wide range of MIC values for various thiazole derivatives against different bacterial strains, highlighting the impact of their chemical structure on antibacterial efficacy. nih.govmedipol.edu.tr For instance, some novel nitrofuran-thiazole derivatives have shown MIC values ranging from 0.5 to 2 mg/mL against a panel of Gram-positive and Gram-negative bacteria. medipol.edu.tr

Table 3: MIC and MBC Values of Select Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Nitrofuran-thiazole 2a | B. cereus | 500 | 1000 | medipol.edu.tr |

| Nitrofuran-thiazole 2d | B. cereus | 500 | 500 | medipol.edu.tr |

| Thiazole Derivative | Shigella dysenteriae | 125 | - | nih.gov |

| Thiazole Derivative | Proteus mirabilis | 1000 | - | nih.gov |

| Thiazole Derivative | Listeria monocytogenes | 1000 | - | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antifungal Efficacy in In Vitro Models

In addition to their antibacterial properties, many thiazole derivatives have been investigated for their potential as antifungal agents. nih.govresearchgate.net Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern, especially in immunocompromised individuals. frontiersin.org The development of new antifungal drugs is crucial to address issues such as drug toxicity and the emergence of resistant strains. frontiersin.org

Candida species are among the most common fungal pathogens, responsible for a range of infections from superficial candidiasis to life-threatening systemic infections. nih.govnih.gov Candida albicans is the most prevalent species, but other non-albicans species are also significant clinically. nih.gov

Numerous studies have demonstrated the anti-Candida activity of various thiazole derivatives. nih.govnih.gov For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have shown very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action of some of these compounds is thought to involve disruption of the fungal cell wall or cell membrane. nih.govresearchgate.net The potency of these derivatives is often compared to standard antifungal drugs like fluconazole, and in some cases, the synthesized compounds have shown superior activity. nih.govekb.eg

Table 4: In Vitro Antifungal Activity of Select Thiazole Derivatives against Candida Species

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 | nih.gov |

| 2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c) | Candida albicans | 3.9 | nih.gov |

| Thiazolylhydrazone Compound (MT) | Candida albicans | 0.5-2 | nih.gov |

| Imidazole Carbamate (B1207046) 12 | Candida glabrata | 1–16 | researchgate.net |

| Imidazole Carbamate 12 | Candida krusei | 4–24 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Aspergillus Species

Thiazole derivatives have demonstrated notable antifungal activity against various Aspergillus species, which are responsible for invasive aspergillosis, a significant threat to immunocompromised individuals. The most common pathogenic Aspergillus species include A. fumigatus, A. flavus, A. terreus, and A. niger. nih.gov

Several studies have highlighted the potential of thiazole-containing compounds against these fungi. For instance, certain 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives have been evaluated for their antifungal activity against Aspergillus species. nih.gov While some compounds showed activity, it was generally lower than their antibacterial effects, suggesting that this particular scaffold may be less suitable for developing potent antifungal agents against Aspergillus. nih.gov

However, other thiazole derivatives have shown more promising results. F901318, a member of the orotomide class of antifungals which contains a thiazole moiety, exhibits exceptional potency against a broad range of filamentous fungi, including Aspergillus spp. nih.gov Its mechanism of action involves targeting the dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, which is crucial for fungal growth. nih.gov Another novel compound, T-2307, a thiazole-related arylamidine, has also shown broad-spectrum activity against pathogenic filamentous fungi, including Aspergillus species, with a mechanism that leads to the collapse of the mitochondrial membrane potential. nih.gov

Furthermore, the antifungal compound olorofim, which also belongs to the orotomide class, has demonstrated significant growth inhibitory activities against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger at concentrations well below its minimum inhibitory concentration (MIC). nih.gov This suggests a potent and persistent effect on fungal growth.

The in vitro activity of various azole and non-azole substances, some of which are structurally related to thiazole derivatives, has been tested against clinical and environmental strains of A. fumigatus. mdpi.com These studies are crucial for understanding resistance mechanisms and identifying compounds that remain effective against resistant strains. mdpi.com The cyp51A gene, which encodes the target enzyme for azole antifungals, is often mutated in resistant strains, highlighting the need for novel agents with different mechanisms of action, such as those offered by some thiazole derivatives. mdpi.com

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations

The evaluation of the antifungal efficacy of thiazole derivatives often involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a significant reduction (typically 99% to 99.5%) in the initial fungal inoculum. nih.govnih.govnih.gov

For thiazole derivatives, MIC and MFC values are determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). researchgate.net These assays are performed against various fungal species, including clinically relevant yeasts and molds.

Several studies have reported the MIC and MFC values for novel thiazole derivatives against different fungal pathogens. For instance, a series of newly synthesized thiazoles demonstrated strong antifungal effects with MIC values ranging from 0.008 to 7.81 µg/mL and MFC values that were 2- to 4-fold higher. nih.gov Another study on new heteroaryl(aryl) thiazole derivatives reported MICs in the range of 0.06–0.47 mg/mL and MFCs from 0.11–0.94 mg/mL against various fungal strains. nih.gov A series of hydrazine-thiazole derivatives also showed promising antifungal activity with MIC values ranging from 0.45 to 31.2 μM against clinically important Candida and Cryptococcus species. bohrium.com

The relationship between MIC and MFC can indicate whether a compound is fungistatic (inhibits fungal growth) or fungicidal (kills the fungus). A compound is generally considered fungicidal if the MFC is no more than four times the MIC. researchgate.net

The determination of these values is crucial for the preclinical assessment of new antifungal candidates and provides a basis for further in vivo studies.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazole derivatives are attributed to various mechanisms of action, primarily involving the inhibition of essential microbial enzymes and the disruption of cell membrane integrity.

Inhibition of Microbial Enzymes:

A significant proposed mechanism for the antifungal activity of certain thiazole derivatives is the inhibition of 14α-lanosterol demethylase. nih.govresearchgate.net This enzyme is a key component in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane function, leading to fungal cell death. Molecular docking studies have suggested that some thiazole derivatives can act as non-competitive inhibitors of this enzyme. nih.gov

In bacteria, thiazole derivatives have been shown to inhibit other crucial enzymes. For example, some compounds are predicted to inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govresearchgate.net Others have been found to be potent inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. ekb.egnih.gov

Membrane Disruption:

Thiazole derivatives can also exert their antimicrobial effects by directly interacting with and disrupting the microbial cell membrane. nih.gov The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, facilitates their penetration into the lipid-rich bacterial cell membranes, leading to inhibitory actions. mdpi.com This property allows them to be effective against both Gram-positive and Gram-negative bacteria. mdpi.com

Studies have shown that the antifungal activity of some thiazoles may be related to their influence on the structure of the fungal cell wall and/or the ion permeability of the cell membrane. nih.gov Damage to the fungal cell membrane integrity has been confirmed through fluorescence microscopy, indicating a direct damaging effect. nih.gov

Anticancer Potential and Cellular Effects

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Thiazole derivatives have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines. These in vitro assays are a primary step in identifying potential anticancer agents.

Numerous studies have demonstrated the cytotoxic potential of newly synthesized thiazole derivatives against cell lines such as:

Human liver hepatocellular carcinoma (HepG-2) nih.govmdpi.com

Colorectal carcinoma (HCT-116) nih.gov

Breast adenocarcinoma (MCF-7) nih.govmdpi.comnih.govnih.gov

Epithelioid carcinoma (Hela) nih.govnih.gov

Leukemia (HL-60) researchgate.net

Lung cancer (A549) nih.gov

Rat pheochromocytoma (PC-12) nih.gov

Triple-negative breast cancer (MDA-MB-468) nih.gov

The cytotoxic activity is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, one thiazole derivative incorporated with a phthalimide (B116566) structure showed a potent IC50 of 0.2±0.01 µM against MCF-7 cells. nih.gov Another study found a novel bis-thiazole derivative to have an IC50 of 11.3 ± 1.2 μg/mL against the rat glioma C6 cell line. mdpi.com

The structure of the thiazole derivative plays a crucial role in its cytotoxic activity. For instance, the incorporation of amino acids into the thiazole scaffold has been shown to enhance the cytotoxicity against cancer cell lines. nih.gov Similarly, the presence of certain substituents, such as a p-bromo group on a bis-thiazole derivative, can lead to significant activity. mdpi.com

The following table provides a summary of the cytotoxic activity of selected thiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| Phthalimide-thiazole derivative 5b | MCF-7 (Breast) | 0.2±0.01 µM |

| Phthalimide-thiazole derivative 5k | MDA-MB-468 (Breast) | 0.6±0.04 µM |

| Phthalimide-thiazole derivative 5g | PC-12 (Pheochromocytoma) | 0.43±0.06 µM |

| 2-[2-[4-Hydroxy-3-(phenyl-diazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57±0.16 µM |

| 2-[2-[4-Hydroxy-3-(phenyl-diazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26±0.44 µM |

Assessment of Anti-Proliferative Activity

The anti-proliferative activity of thiazole derivatives is a key indicator of their anticancer potential. This is often assessed alongside general cytotoxicity to understand if the compounds specifically inhibit cell division.

Studies have shown that certain thiazole derivatives can effectively inhibit the proliferation of various cancer cell lines. For example, a series of bis-2-(2-hydroxyphenyl)-thiazole-4-carboxamides and their thio-analogs demonstrated superior anti-proliferative effects compared to the standard iron chelator deferoxamine (B1203445) in 13 human tumor cell lines. mdpi.com One dithioamide derivative, in particular, showed 98% inhibition of cell proliferation in the lung carcinoma A549 cell line at a concentration of 10 µM. mdpi.com

The mechanism of anti-proliferative action can vary. Some thiazoline (B8809763) iron chelators have been shown to induce a G1/S cell cycle block, consistent with interference in DNA synthesis. nih.gov However, other derivatives may act through different pathways. For instance, the anti-proliferative activity of one potent thiazoline was not affected by iron chelation and did not interfere with DNA synthesis at effective concentrations, suggesting an alternative mechanism. nih.gov

The anti-proliferative effects of thiazole derivatives are often structure-dependent. The presence of specific functional groups can significantly enhance their activity.

Induction of Apoptosis and Cell Cycle Arrest

A crucial mechanism through which many anticancer agents exert their effects is the induction of apoptosis (programmed cell death) and cell cycle arrest. Thiazole derivatives have been shown to trigger these processes in various cancer cell lines.

Induction of Apoptosis:

Several studies have confirmed that thiazole derivatives can induce apoptosis in cancer cells. This is often evidenced by DNA fragmentation, activation of caspases (key enzymes in the apoptotic pathway), and changes in the expression of apoptosis-related proteins like Bax and Bcl-2. mdpi.comnih.gov For example, some thiazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. nih.gov The treatment of cancer cells with certain bis-thiazole derivatives led to the upregulation of pro-apoptotic genes like bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2. frontiersin.org One study demonstrated that a particular thiazole derivative increased the concentration of caspase-3 by four-fold compared to the untreated control in leukemia cells. researchgate.net

Cell Cycle Arrest:

In addition to inducing apoptosis, thiazole derivatives can also cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation. Flow cytometric analysis is a common method used to determine the effects of these compounds on the cell cycle distribution.

Different thiazole derivatives have been found to arrest the cell cycle at various stages:

G1 Phase: Thiazolides have been shown to induce G1 cell cycle arrest in colorectal cancer cells. researchgate.net

G1/S Phase: One thiazole derivative was found to induce cell cycle arrest at the G1/S phase in breast cancer cells. mdpi.com Some thiazoline iron chelators have also been observed to cause a G1/S block. nih.gov

G2/M Phase: A specific thiazole derivative was shown to cause cell cycle arrest at the G2/M phase in leukemia HL-60 cells. researchgate.net

The following table summarizes the effects of selected thiazole derivatives on the cell cycle of cancer cells.

| Compound Type | Cancer Cell Line | Effect on Cell Cycle |

|---|---|---|

| Thiazolides | Colorectal Cancer | G1 arrest |

| 2-[2-[4-Hydroxy-3-(phenyl-diazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | G1/S arrest and pre-G1 accumulation |

| Substituted 2-aminothiazole (B372263) derivative 4b | HL-60 (Leukemia) | G2/M arrest and pre-G1 apoptosis |

| Thiazoline iron chelator 3 | L1210 (Murine Leukemia) | G1/S block |

The accumulation of cells in the pre-G1 phase is often indicative of apoptosis, as it represents cells with fragmented DNA. mdpi.comresearchgate.net

Exploration of Potential Molecular Targets in Cancer Pathways (e.g., enzyme inhibition, signaling pathway modulation)

Thiazole derivatives have emerged as a significant class of compounds in anticancer research due to their ability to interact with various molecular targets and modulate key signaling pathways involved in tumor growth and progression. ijpsjournal.comnih.gov Their mechanisms of action are diverse, ranging from enzyme inhibition to the disruption of cellular processes essential for cancer cell survival.

One of the primary mechanisms of action for thiazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov They have been shown to modulate the expression of key regulatory proteins involved in this process, such as p53, Bax, and caspases. nih.gov Furthermore, some thiazole derivatives can induce the loss of mitochondrial membrane potential and the release of cytochrome c, which are critical steps in the apoptotic cascade. nih.gov The suppression of anti-apoptotic proteins like Bcl-2 is another way these compounds can sensitize tumor cells to apoptosis. nih.gov

Thiazole-containing compounds also interfere with tubulin polymerization, a process crucial for cell division. nih.gov By disrupting the formation of microtubules, these derivatives can arrest the cell cycle and inhibit the proliferation of cancer cells.

Inhibition of key enzymes and signaling pathways is another hallmark of the anticancer activity of thiazole derivatives. They have been found to modulate targets such as topoisomerase and histone deacetylase (HDAC). nih.gov The NFkB/mTOR/PI3K/AkT signaling pathway, which is often dysregulated in cancer, is another target for these compounds. nih.gov Additionally, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, which are important drivers in several types of cancer. nih.gov

The following table summarizes the anticancer activity of selected thiazole derivatives against various cancer cell lines and their molecular targets.

| Compound | Cancer Cell Line | IC50 (µM) | Molecular Target/Mechanism |

| Compound 29 | - | 0.05 | Not Specified |

| Compound 40 | - | 0.00042 | Not Specified |

| Compound 62 | - | 0.18 | Not Specified |

| Compound 74a | - | 0.67 | Not Specified |

| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (6) | A549 (Lung) | 12.0 (µg/mL) | Akt pathway |

| Compound 39 | MCF-7 (Breast) | EGFR: 0.153, HER2: 0.108 | EGFR/HER2 Kinase |

| Compound 43 | MCF-7 (Breast) | EGFR: 0.122, HER2: 0.078 | EGFR/HER2 Kinase |

Anti-inflammatory Activity and Mechanisms

Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade. researchgate.net The arachidonic acid pathway, which leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, is a major target. researchgate.net

Many thiazole-containing compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netscientifiq.ai The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is involved in normal physiological functions, COX-2 is often upregulated during inflammation. Some thiazole derivatives have been shown to be selective inhibitors of COX-2, which can offer a better safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

The inhibition of nuclear factor-kappa B (NF-κB) is another important mechanism underlying the anti-inflammatory effects of thiazole derivatives. umsha.ac.irnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity. nih.gov By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines and other inflammatory mediators. tums.ac.ir Studies have shown that certain thiazolidinone derivatives can significantly suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 by inhibiting the NF-κB pathway in macrophage cells. tums.ac.irresearchgate.net

The table below presents data on the inhibitory activity of selected thiazole derivatives against inflammatory enzymes.

| Compound | Enzyme Target | IC50 (µM) |

| Compound 6a | COX-1/COX-2 | 9.01 (COX-1), 11.65 (COX-2) |

| Compound 6b | COX-2 | - |

| Compound 21a | COX-1 | 16 |

| Compound 21b | COX-1 | 10 |

| Compound 6l | COX-1/COX-2/5-LOX | 5.55 (COX-1), 0.09 (COX-2), 0.38 (5-LOX) |

| Darbufelone VI | COX-2/5-LOX | - |

| Compound IX | COX-2/5-LOX | 0.08 (COX-2), 0.36 (5-LOX) |

| Compound X | COX-2/5-LOX | 0.77 (COX-2), 0.58 (5-LOX) |

Antioxidant Activity and Scavenging Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Thiazole derivatives have been investigated for their antioxidant potential through various in vitro assays that measure their ability to scavenge free radicals. researchgate.netnih.gov

The most common assays used to evaluate the antioxidant activity of these compounds are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.comresearchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the respective free radicals. nih.gov

The antioxidant capacity of thiazole derivatives is often attributed to the presence of specific structural features, such as phenolic or catechol moieties. nih.gov These groups can readily donate a hydrogen atom to a free radical, thereby stabilizing it and preventing further oxidative damage. nih.gov The ease with which a hydrogen atom can be released from the phenolic groups or the hydrazone group in some derivatives has been evaluated through computational studies. nih.gov

The following table showcases the antioxidant activity of selected hydrazone-thiazole derivatives in DPPH and ABTS scavenging assays.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| 7b | 4.85 | 2.55 |

| CHT | Lower than Trolox and Ascorbic Acid | 3.16 times more intense than Trolox |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. researchgate.netthieme-connect.com Thiazole derivatives have emerged as a promising class of compounds in the search for new and effective antitubercular agents. thieme-connect.com They exhibit potent activity by targeting essential bacterial enzymes and disrupting critical metabolic pathways. thieme-connect.com

A key target for many antitubercular thiazole derivatives is the enoyl-acyl carrier protein reductase (InhA). nih.govnih.gov InhA is a crucial enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov By inhibiting InhA, these compounds disrupt cell wall synthesis, leading to bacterial death. nih.govacs.org Several series of thiazole and thiadiazole derivatives have been identified as direct inhibitors of InhA. nih.govnih.gov

Another potential target for thiazole derivatives is the KasA protein, which is also involved in the mycolic acid biosynthesis pathway. nih.gov In silico studies have shown that some acetylene-containing 2-(2-hydrazinyl) thiazole derivatives can bind to the KasA protein. nih.gov

The table below summarizes the antitubercular activity of selected thiazole and thiadiazole derivatives.

| Compound | Target Strain | MIC (µM) | Target Enzyme |

| Compound 2b | M. tuberculosis H37Rv | 6-8 (µg/mL) | InhA |

| Compound 3i | M. tuberculosis H37Rv | 6-8 (µg/mL) | InhA |

| Compound 3j | M. tuberculosis H37Rv | 6-8 (µg/mL) | InhA |

| Methyl thiazole scaffold 46 | M. tuberculosis | 0.19 | InhA |

| Compound 52 | M. tuberculosis H37Rv / MDR-TB | 9.87 | Not Specified |

| Compound 6b (1,2,4-triazole-5-thione) | M. tuberculosis H37Rv | 0.19 | InhA |

Other Reported Biological Activities (e.g., antiviral, antidiabetic)

Beyond their anticancer, anti-inflammatory, antioxidant, and antitubercular properties, thiazole derivatives have shown promise in treating a range of other diseases, including viral infections and diabetes. nih.govresearchgate.net

Antiviral Activity: The thiazole scaffold is present in several FDA-approved antiviral drugs. researchgate.net Thiazole derivatives have been reported to inhibit a wide spectrum of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The versatility of the thiazole ring allows for structural modifications that can lead to potent and selective antiviral agents. nih.govmdpi.com

Antidiabetic Activity: Thiazole derivatives, particularly thiazolidinediones like pioglitazone (B448) and rosiglitazone, have been instrumental in the management of type 2 diabetes. rasayanjournal.co.inrjptonline.orgnih.gov These compounds primarily target the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). rasayanjournal.co.in More recently, research has focused on developing thiazole derivatives that target other key enzymes and receptors involved in diabetes, such as α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP4). ijpsjournal.comrasayanjournal.co.in The inhibition of α-glucosidase by imidazopyridine-based thiazole derivatives has shown promising potential. ijpsjournal.com

The following table highlights some of the other biological activities of thiazole derivatives.

| Biological Activity | Target/Mechanism | Example Compounds/Derivatives |

| Antiviral | Inhibition of various viral replication cycles | Thiazole derivatives against influenza, coronaviruses, HCV, HIV, etc. |

| Antidiabetic | PPARγ agonism, α-amylase inhibition, α-glucosidase inhibition | Rosiglitazone, Pioglitazone, Imidazopyridine-based thiazoles |

Structure Activity Relationship Sar Studies of 2 4 Nitrophenoxycarbonylamino Thiazole and Analogues

Influence of Substituents on the Thiazole (B1198619) Ring (C2, C4, C5 positions) on Biological Activity

Modifications to the thiazole ring at the C2, C4, and C5 positions have a profound effect on the biological activity of 2-aminothiazole (B372263) derivatives. mdpi.com The electronic and steric properties of these substituents can influence the molecule's interaction with biological targets, thereby modulating its potency and selectivity.

At the C2 position , the amino group is a critical site for modification. While the core compound features a 4-nitrophenoxycarbonylamino group, other acylamino substitutions have been extensively studied. For instance, introducing different acyl side chains, both aromatic and non-aromatic, has been shown to be a successful strategy in developing potent inhibitors of cyclin-dependent kinases (CDK2/cycE). nih.gov The length and nature of the acyl chain are important; for example, a 3-propanamido function was found to be more effective than a 2-acetamido moiety in certain anticancer agents. nih.gov

Anticancer Activity : In the development of antitumor agents, lipophilic substituents such as methyl, bromo, phenyl, or butylidene at the C4 and/or C5 positions have demonstrated moderate to good activities against human lung cancer and glioma cell lines. nih.gov For a series of 2-substituted-aminothiazole-4-carboxylate derivatives, a large nonpolar substituent at the para-position of a phenyl ring at C4 correlated with better activity. nih.gov

Nitric Oxide Synthase (NOS) Inhibition : For inducible nitric oxide synthase (iNOS) inhibitors, introducing appropriately-sized alkyl substituents at the C4 and C5 positions can improve both inhibitory activity and selectivity. nih.gov However, bulky or hydrophilic groups at any position on the thiazole ring were found to significantly decrease or eliminate inhibitory activity against NOS. nih.gov

Antimicrobial Activity : In the search for antimicrobial agents, the presence of specific groups on a phenyl ring at the C4 position can be crucial. For instance, para-substituted nitro (NO2) and methoxy (B1213986) (OCH3) groups have been shown to significantly enhance antibacterial and antifungal activities. researchgate.net

The following interactive table summarizes SAR findings for various substituents on the thiazole ring.

| Position | Substituent Type | Observed Effect on Biological Activity | Example Activity | Reference |

|---|---|---|---|---|

| C2 (Amino Group) | Acyl Side Chains (e.g., 3-propanamido) | Modulates potency; chain length and nature are critical. | Anticancer (CDK2/cycE inhibition) | nih.gov |

| C4 | Aromatic Rings (e.g., Phenyl with p-NO2 or p-OCH3) | Enhances activity through electronic effects. | Antimicrobial | researchgate.net |

| C4/C5 | Lipophilic/Bulky Groups (e.g., Phenyl, Butylidene) | Improves potency against certain cancer cell lines. | Anticancer (Lung, Glioma) | nih.gov |

| C4/C5 | Appropriately-sized Alkyl Groups | Improves inhibitory activity and selectivity. | iNOS Inhibition | nih.gov |

| C4/C5 | Bulky or Hydrophilic Groups | Decreases or abolishes activity. | NOS Inhibition | nih.gov |

Impact of the 4-Nitrophenoxycarbonylamino Moiety on Biological Profile

The carbamate (B1207046) linker is a common functional group in medicinal chemistry. Its flexibility and ability to act as a hydrogen bond donor and acceptor can facilitate binding to biological targets. mdpi.com

The terminal 4-nitrophenyl group significantly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which can affect the reactivity and binding interactions of the entire moiety. nih.gov In drug design, the nitroaromatic group has been incorporated into a variety of therapeutic agents, including anticancer, antitubercular, and antiparasitic drugs. acs.orgmdpi.com Furthermore, 4-nitrophenyl esters are frequently used in synthesis as activated components for forming amide bonds, highlighting their utility as leaving groups in reactions with nucleophiles, such as amino acid residues in an enzyme's active site. wikipedia.orgrsc.org This suggests that the 4-nitrophenoxy group could function as a reactive component, potentially leading to covalent modification of a target protein, or it may simply serve as a structural element that fits into a specific binding pocket. The presence of the 4-nitrophenyl ring was found to be crucial for the anticholinesterase and anti-beta amyloid plaque activity in a series of thiazolyl hydrazine (B178648) compounds. nih.gov

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For a molecule to interact effectively with its biological target, it must adopt a specific, low-energy conformation that is complementary to the binding site. Conformational analysis aims to identify the stable conformers of a molecule and understand the energy barriers between them.

Computational studies, such as molecular geometry scans, are used to identify energetically stable conformers by systematically varying dihedral angles. mdpi.com For instance, in a study of 2-aminobenzothiazole (B30445) derivatives, two energetically favorable conformers were identified at dihedral angles of 0° and 180° between the benzothiazole (B30560) and an attached phenyl ring. mdpi.com This preferred orientation can be crucial for optimal interaction with a planar binding site on a target protein. Therefore, understanding the preferred conformation of the 2-(4-Nitrophenoxycarbonylamino)thiazole scaffold and how substitutions on the rings affect this conformation is essential for designing analogues with improved biological efficacy.

Hybridization Strategies with Other Heterocycles to Enhance Activity

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule. acs.org This approach aims to create hybrid compounds with enhanced biological activity, improved selectivity, or a broader spectrum of action compared to the individual components. The 2-aminothiazole scaffold is frequently used as a core structure in hybridization strategies. ekb.egnih.govrsc.org

Common heterocyclic partners for thiazole include:

Pyrazole (B372694) : The combination of thiazole and pyrazole rings has yielded compounds with a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. rsc.orgbohrium.comnih.gov The resulting thiazolyl-pyrazole hybrids are a major focus of research due to their potential to interact with multiple biological targets. bohrium.com

Pyrazoline : Hybridizing thiazole with pyrazoline has also led to the development of novel compounds with diverse biological activities, such as antimicrobial and anti-inflammatory effects. ekb.egnih.gov

Triazole : 1,2,3-Triazole and 1,2,4-triazole (B32235) rings are often linked to thiazole scaffolds. kashanu.ac.irresearchgate.net These hybrids have shown promise as antimicrobial and anticonvulsant agents. nih.gov

The rationale behind this strategy is that the combined molecule may benefit from the distinct properties of each heterocycle, potentially leading to synergistic effects or the ability to overcome drug resistance mechanisms. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kashanu.ac.irresearchgate.net QSAR models are valuable tools in drug design for predicting the activity of novel compounds and for providing insights into the structural features that are critical for efficacy. nih.govexcli.de

For 2-aminothiazole derivatives, various QSAR studies have been conducted to model their anticancer, antimicrobial, and enzyme inhibitory activities. researchgate.netresearchgate.netresearchgate.netnih.govtandfonline.comacs.org These studies typically involve the following steps:

Data Set Preparation : A series of structurally related 2-aminothiazole analogues with experimentally determined biological activities (e.g., IC50 values) is compiled. acs.org

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

2D Descriptors : Topological indices, connectivity indices, and constitutional descriptors. researchgate.netresearchgate.net

3D Descriptors : Geometrical descriptors (e.g., GETAWAY), 3D-MoRSE descriptors, and RDF descriptors. researchgate.netnih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. kashanu.ac.irresearchgate.netnih.gov

Model Validation : The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. researchgate.netresearchgate.netnih.gov

QSAR studies on thiazole derivatives have identified several key parameters that influence their biological activity, such as hydrophilicity, molecular connectivity, and Kier's shape indices. researchgate.netresearchgate.net For instance, 3D-QSAR models have shown that electrostatic effects can be dominant in determining the binding affinities of these compounds. researchgate.net These models provide a framework for the rational design of new, more potent 2-aminothiazole-based therapeutic agents. nih.govnih.gov

Computational and Theoretical Studies on 2 4 Nitrophenoxycarbonylamino Thiazole and Thiazole Derivatives

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. kbhgroup.in It is frequently employed to understand the geometry, electronic parameters, and spectroscopic properties of thiazole (B1198619) derivatives. kbhgroup.inmdpi.com DFT calculations allow for the optimization of molecular geometry by determining the lowest energy conformation and analyzing parameters such as bond lengths and angles. nih.govresearchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kbhgroup.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular reactivity, chemical stability, and the electronic transport properties of a compound. kbhgroup.in A smaller energy gap generally implies higher reactivity.

For various thiazole derivatives, DFT has been used to compute these electronic parameters, along with dipole moments and molecular electrostatic potential (MESP) maps. kbhgroup.in MESP plots are particularly useful as they visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are crucial for predicting intermolecular interactions. kbhgroup.in

Table 1: Examples of Electronic Properties of Thiazole Derivatives from DFT Studies

| Thiazole Derivative Studied | Computational Method | Key Findings |

|---|---|---|

| 2-(2-Hydrazineyl)thiazole Derivatives | DFT/B3LYP/6-311G(d,p) | Analysis of HOMO-LUMO energies to evaluate spectroscopic and quantum chemical parameters related to chemical reactivity. kbhgroup.in |

| 2-(4-methoxyphenyl)benzo[d]thiazole | HF, BLYP, B3LYP, B3PW91 | Calculation of molecular structure and vibrational frequencies, with the B3LYP method showing superior results compared to the scaled HF approach. mdpi.com |

| Thiazole Azo Dyes | TD-DFT/B3LYP/6-311++G** | Investigation of photochromic and nonlinear optical (NLO) properties, correlating them with FMO analysis. mdpi.com |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of ligand-target interactions. physchemres.orgnih.gov For thiazole derivatives, docking studies have been performed against a wide array of biological targets to explore their potential therapeutic activities. nih.govmdpi.comnih.gov

The primary goal of molecular docking is to characterize the binding mode and affinity between a ligand and a protein's active site. nih.gov The binding affinity is often quantified by a docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. mdpi.com

Studies on various thiazole derivatives have revealed key interactions that contribute to binding. These include:

Hydrogen Bonds: These are crucial directional interactions formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygen or nitrogen atoms) on both the ligand and the protein's amino acid residues. nih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and hydrophobic amino acid residues (e.g., Valine, Leucine, Phenylalanine) in the binding pocket. nih.gov

Pi-Interactions: These include pi-pi stacking (between aromatic rings) and pi-cation interactions.

For instance, docking studies of thiazole derivatives against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) enzyme showed interactions with conserved amino acid residues like ARG651. nih.gov In other research, newly synthesized thiazole derivatives were docked against cancer-related proteins such as the aromatase enzyme, cyclin-dependent kinase 2 (CDK2), Bcl-2, and EGFR, revealing specific binding modes and affinities. mdpi.commdpi.com

Table 2: Examples of Molecular Docking Studies with Thiazole Derivatives

| Thiazole Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 4c (a thiazole derivative) | Aromatase Enzyme | -7.91 | Not specified |

| Compound 4c (a thiazole derivative) | CDK2 | -6.64 | Not specified |

| Thiazole/hydrazone hybrids | RdRp (PDB: 7bv2) | Not specified | ARG651, PHE652, SER649 nih.gov |

| Triazole conjugated thiazoles | CDK2 (PDB: 1GIJ) | -8.3 (for compound 9h) | Val83 researchgate.net |

By identifying the biological targets with which a compound interacts most strongly, molecular docking can help predict its potential mechanism of action. nih.gov If a thiazole derivative shows a high binding affinity for a specific enzyme known to be involved in a disease pathway, it can be hypothesized that the compound may act by inhibiting that enzyme.

For example, thiazole derivatives that docked effectively into the colchicine-binding site of tubulin were identified as potential tubulin polymerization inhibitors, suggesting an anticancer mechanism. nih.gov Similarly, docking studies of thiazole carboxamide derivatives against cyclooxygenase (COX) enzymes helped identify them as potential selective COX-2 inhibitors with anti-inflammatory activity. nih.gov In another study, docking simulations suggested that certain thiazole derivatives could act as quorum sensing inhibitors in Pseudomonas aeruginosa, potentially combating its pathogenicity. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov MD simulations are used to assess the stability of the docked complex, validate the docking results, and provide deeper insights into the interaction dynamics. physchemres.orgnih.gov

In these simulations, the protein-ligand complex is placed in a simulated physiological environment (typically a box of water molecules and ions), and the trajectory of the system is calculated over a period, often nanoseconds. nih.gov Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial docked position. A stable, low, and converging RMSD value over the simulation time suggests that the complex is stable. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can highlight flexible regions of the protein or ligand. nih.govresearchgate.net

MD simulations performed on thiazole derivatives complexed with their target proteins have confirmed the stability of the interactions predicted by docking, lending further support to their proposed mechanisms of action. nih.govnih.govnih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Research Contexts

Before a compound can be considered for further development, it is crucial to assess its pharmacokinetic properties. In silico ADME prediction models are used in the early stages of research to estimate a compound's Absorption, Distribution, Metabolism, and Excretion profile. physchemres.orgderpharmachemica.com These predictions help to identify molecules with potentially favorable drug-like properties and flag those that may have issues with bioavailability or metabolism. nih.govrsc.org

Commonly evaluated parameters include:

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate drug-likeness and the likelihood of a compound being orally active. The rules are: molecular weight ≤ 500 Da, logP (a measure of lipophilicity) ≤ 5, hydrogen bond donors ≤ 5, and hydrogen bond acceptors ≤ 10. nih.gov

Veber's Rule: This suggests that good oral bioavailability is also associated with a polar surface area (PSA) of ≤ 140 Ų and ≤ 10 rotatable bonds. nih.gov

Other Parameters: Predictions can also include aqueous solubility, blood-brain barrier (BBB) penetration, Caco-2 cell permeability (an indicator of intestinal absorption), and potential inhibition of cytochrome P450 enzymes. derpharmachemica.com

Studies on various series of thiazole derivatives have often shown that they comply with Lipinski's and Veber's rules, suggesting they possess good drug-likeness and potential for oral bioavailability. nih.govnih.gov

Table 3: Common In Silico ADME Parameters Predicted for Thiazole Derivatives

| Parameter | Description | Favorable Range (General Guideline) |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | ≤ 500 Da |

| logP | The octanol-water partition coefficient, a measure of lipophilicity. | ≤ 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | ≤ 10 |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | ≤ 140 Ų |

Pharmacokinetic and Pharmacodynamic Investigations of Thiazole Derivatives in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

No specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Nitrophenoxycarbonylamino)thiazole in any animal models were identified in the course of the literature search.

Half-Life Determination in Animal Models

There is no available data from animal studies that would allow for the determination of the biological half-life of this compound.

Tissue Distribution Studies in Animal Models

Information regarding the distribution of this compound in various tissues following administration in animal models is not available in published research.

Bioavailability Studies in Animal Models

No studies were found that have assessed the bioavailability of this compound in animal models.

Analytical Methodologies for the Characterization and Quantification of 2 4 Nitrophenoxycarbonylamino Thiazole in Research

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the molecular structure of 2-(4-Nitrophenoxycarbonylamino)thiazole. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, ¹H NMR spectroscopy identifies the distinct chemical environments of the protons. The protons on the thiazole (B1198619) ring typically appear as doublets in the aromatic region. The protons of the 4-nitrophenyl group also produce characteristic signals in the downfield region of the spectrum, usually as two distinct doublets due to the electron-withdrawing effect of the nitro group. The N-H proton of the carbamate (B1207046) linkage often appears as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the carbamate group is typically observed significantly downfield. The carbons of the thiazole and nitrophenyl rings appear in the aromatic region, with their specific shifts influenced by their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole H-4 | ~7.2-7.4 | d (doublet) |

| Thiazole H-5 | ~6.9-7.1 | d (doublet) |

| Aromatic H (adjacent to NO₂) | ~8.2-8.4 | d (doublet) |

| Aromatic H (adjacent to O) | ~7.4-7.6 | d (doublet) |

| N-H | ~10.0-11.0 | s (singlet, broad) |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole C-2 | ~158-160 |

| Thiazole C-4 | ~140-142 |

| Thiazole C-5 | ~115-117 |

| C=O (carbamate) | ~150-152 |

| Aromatic C-NO₂ | ~145-147 |

| Aromatic C-O | ~155-157 |

| Aromatic CH (adjacent to NO₂) | ~125-127 |

| Aromatic CH (adjacent to O) | ~122-124 |

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]+• or protonated molecule [M+H]+ would be observed, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. rsc.org

Common fragmentation patterns for related thiazole compounds include the loss of the nitro group (NO₂) and cleavage of the thiazole ring. nih.govnih.gov The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) allows for the separation of the compound from a mixture before its introduction into the mass spectrometer, providing both quantification and identification. thermofisher.comijpsm.commdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. These include stretching vibrations for the N-H group, the carbonyl (C=O) group of the carbamate, the C=N bond within the thiazole ring, and the nitro (NO₂) group. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (carbamate) | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (carbamate) | Stretching | 1700-1750 |

| C=N (thiazole ring) | Stretching | 1550-1650 |

| NO₂ (nitro group) | Asymmetric & Symmetric Stretching | 1500-1550 and 1300-1350 |

| C-O (ester) | Stretching | 1200-1300 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of the molecule that absorb light. The presence of the 4-nitrophenyl group and the thiazole ring, both of which are chromophores, makes this compound suitable for UV-Vis analysis. The spectrum would show a wavelength of maximum absorbance (λmax) that can be used for quantification purposes, particularly as a detection method in liquid chromatography. nih.gov

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and reliable method for determining the purity and concentration of this compound.

A typical HPLC method for this compound would involve a reversed-phase column (such as a C18 column) where the stationary phase is nonpolar. nih.gov The mobile phase would be a polar solvent mixture, commonly a combination of acetonitrile (B52724) and water or a buffer, often run in a gradient elution mode to ensure good separation. nih.govnih.gov Detection is commonly achieved using a UV detector set at the λmax of the compound, or by mass spectrometry (LC-MS) for greater sensitivity and specificity. nih.govnih.govresearchgate.net The retention time under specific conditions is a characteristic of the compound and can be used for identification, while the peak area is proportional to its concentration, allowing for accurate quantification. nih.gov

Table 3: Example HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis Detector or Mass Spectrometer (MS) |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely utilized chromatographic technique for the separation and identification of compounds. Its application in pharmaceutical analysis is extensive due to its simplicity, speed, and cost-effectiveness. A typical TLC method involves a stationary phase, usually a solid adsorbent like silica (B1680970) gel or alumina (B75360) coated on a flat plate, and a mobile phase, a solvent or mixture of solvents that moves up the plate via capillary action.

For the analysis of a compound like this compound, a researcher would empirically determine the optimal conditions. This would involve screening various combinations of stationary and mobile phases to achieve adequate separation from impurities or other components in a sample matrix.

Hypothetical TLC Parameters for this compound:

| Parameter | Hypothetical Condition | Rationale |

| Stationary Phase | Silica gel 60 F254 | A common, versatile stationary phase suitable for a wide range of polar and nonpolar compounds. The fluorescent indicator (F254) allows for visualization under UV light. |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) | A mixture of a polar solvent (ethyl acetate) and a nonpolar solvent (hexane) would be a starting point. The ratio would be adjusted to achieve an optimal Retardation factor (Rf) value, typically between 0.3 and 0.7. |

| Detection | UV visualization at 254 nm | The aromatic rings and nitro group in the molecule are expected to absorb UV light, appearing as dark spots on the fluorescent background. Staining with a chemical reagent like potassium permanganate (B83412) could also be explored if the compound is susceptible to oxidation. |

Note: The table above is illustrative and not based on published experimental data for this compound. The development of a specific TLC method would require laboratory experimentation.

Development and Validation of Quantitative Analytical Methods in Research Matrices

The development and validation of quantitative analytical methods are crucial for obtaining reliable and reproducible data in research. These methods are essential for determining the concentration of a substance in various samples. High-Performance Liquid Chromatography (HPLC) is a common technique for quantitative analysis due to its high resolution, sensitivity, and accuracy.

A quantitative method for this compound would necessitate a systematic development and validation process as per guidelines from the International Council for Harmonisation (ICH). This process ensures that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters for a Quantitative Method:

| Validation Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a linear regression analysis of the calibration curve. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies of spiked samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Currently, there are no published studies detailing the development and validation of a specific quantitative analytical method for this compound in any research matrix. The establishment of such a method would be a prerequisite for any further quantitative research involving this compound.

Future Research Directions and Identified Research Gaps for 2 4 Nitrophenoxycarbonylamino Thiazole

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of 2-(4-Nitrophenoxycarbonylamino)thiazole and its analogs is a cornerstone for its further investigation. While traditional synthetic methods exist, future research should prioritize the development of novel, more efficient, and environmentally benign synthetic strategies. The principles of green chemistry offer a framework for this advancement, aiming to reduce or eliminate the use and generation of hazardous substances. researchgate.netsruc.ac.uk

Key research objectives in this area include:

Exploration of Microwave- and Ultrasound-Assisted Synthesis: These techniques have the potential to significantly reduce reaction times, increase yields, and minimize energy consumption compared to conventional heating methods. researchgate.nettandfonline.com

Development of Catalyst-Free or Green Catalyst-Based Reactions: Investigating reactions that can proceed efficiently without a catalyst or by employing non-toxic, reusable catalysts would be a significant step towards sustainability. researchgate.net

Utilization of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical aspect of eco-friendly synthesis. researchgate.net

Multi-component Reactions: Designing one-pot, multi-component reactions can improve atom economy and reduce the number of synthetic steps and purification processes, leading to a more efficient and less wasteful synthesis. nih.gov

| Approach | Description | Potential Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, and energy efficiency. researchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to accelerate the reaction. | Enhanced reaction rates and yields. tandfonline.com |

| Green Catalysts | Use of non-toxic and recyclable catalysts. | Reduced environmental impact and potential for catalyst reuse. researchgate.net |

| Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives. | Improved safety and reduced pollution. researchgate.net |

Deeper Elucidation of Molecular Mechanisms of Action

While the 2-aminothiazole (B372263) core is present in numerous biologically active compounds, the specific molecular mechanisms of action for this compound are not well-defined. mdpi.comnih.gov Future research should focus on identifying its biological targets and elucidating the pathways through which it exerts its effects.

Potential areas of investigation include:

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly kinases, could reveal specific inhibitory activities. 2-aminothiazole derivatives are known to inhibit various kinases, including Src family kinases and Aurora kinase. mdpi.comnih.gov

Receptor Binding Studies: Investigating the compound's ability to bind to various receptors, such as estrogen or adenosine (B11128) receptors, could uncover novel pharmacological activities. mdpi.com

Cell-Based Assays: Utilizing a variety of cancer cell lines to assess the compound's antiproliferative or cytotoxic effects can provide insights into its potential as an anticancer agent. nih.govconsensus.app

"Omics" Approaches: Employing genomics, proteomics, and metabolomics can offer a comprehensive view of the cellular changes induced by the compound, helping to identify its primary targets and affected pathways.

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single compound interacts with multiple biological targets, is gaining traction in drug discovery. Given the diverse biological activities associated with the 2-aminothiazole scaffold, it is plausible that this compound could exhibit multi-targeting capabilities.

Future research in this domain should aim to:

Identify Dual-Target Inhibitors: Investigate the compound's potential to simultaneously inhibit multiple enzymes involved in a particular disease pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX) in inflammation. nih.gov

Design and Synthesize Analogs with Desired Multi-Target Profiles: Based on initial findings, design and synthesize new derivatives of this compound with optimized activity against multiple targets.

Utilize Systems Biology Approaches: Employ computational and experimental systems biology tools to understand the complex network of interactions between the compound and multiple cellular components.

Development of Advanced Computational Models for Prediction and Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. The development of advanced computational models for this compound can accelerate the design of new analogs with improved properties.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models can help to predict the biological activity of new derivatives based on their chemical structure, guiding the synthesis of more potent compounds. nih.govtandfonline.comjocpr.com

Molecular Docking Simulations: Performing molecular docking studies can predict the binding mode of the compound to its potential biological targets, providing insights into the key interactions that govern its activity. nih.govtandfonline.comjocpr.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound's interaction with its target, helping to understand the stability of the complex and the role of solvent molecules. nih.govtandfonline.com

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its analogs can help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

| Computational Method | Application | Potential Outcome |

|---|---|---|

| QSAR | Predicting biological activity from chemical structure. | Guidance for designing more potent compounds. nih.govtandfonline.comjocpr.com |

| Molecular Docking | Predicting the binding orientation of a molecule to a target. | Understanding key interactions for activity. nih.govtandfonline.comjocpr.comnih.gov |

| Molecular Dynamics | Simulating the movement of atoms and molecules. | Assessing the stability of the ligand-target complex. nih.govtandfonline.com |

Investigation of Combinatorial Research Strategies

Combinatorial chemistry allows for the rapid synthesis and screening of a large number of compounds, significantly accelerating the drug discovery process. Applying combinatorial strategies to the this compound scaffold could lead to the discovery of novel compounds with diverse biological activities.

Future research should focus on:

Solid-Phase and Solution-Phase Parallel Synthesis: Developing efficient methods for the parallel synthesis of a library of this compound derivatives would enable the rapid exploration of structure-activity relationships. nih.govnih.gov

High-Throughput Screening (HTS): Screening the combinatorial library against a variety of biological targets using HTS techniques can quickly identify hit compounds with desired activities.

Virtual Combinatorial Library Design: Designing virtual libraries of analogs and using computational methods to predict their properties can help to prioritize the synthesis of the most promising compounds. researchgate.net

Advanced Animal Models for Pharmacokinetic and Pharmacodynamic Studies

To translate in vitro findings into potential therapeutic applications, in vivo studies using advanced animal models are essential. These studies are crucial for evaluating the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of this compound.

Future research directions in this area include:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in relevant animal models is a critical step in assessing its drug-like properties. researchgate.net

Efficacy Studies in Disease Models: Evaluating the therapeutic efficacy of the compound in well-established animal models of diseases for which it has shown promise in in vitro studies, such as cancer or inflammatory diseases. nih.gov

Toxicology Studies: Conducting comprehensive toxicology studies to assess the safety profile of the compound and determine its therapeutic window.

Development of Novel Delivery Systems: Investigating advanced drug delivery systems to improve the bioavailability, stability, and targeted delivery of the compound.

常见问题

Q. Q1. What are the optimal synthetic routes for 2-(4-nitrophenoxycarbonylamino)thiazole, and how can reaction conditions be tailored to improve yield?

A1. The synthesis of thiazole derivatives typically involves cyclization or coupling reactions. For example, thiazole-amide hybrids are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMSO) under nitrogen, followed by purification via column chromatography . Key parameters include:

- Solvent selection : DMSO enhances solubility of nitro-substituted intermediates, while ethanol/water mixtures aid crystallization .

- Catalyst use : EDCI/HOBt catalysts improve coupling efficiency in amide bond formation, achieving yields >85% in analogous compounds .

- Reaction time : Extended reflux (18–24 hours) ensures complete cyclization, as seen in thiazolidine-carboxamide syntheses .

Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

A2. Multimodal characterization is critical:

- ¹H/¹³C NMR : Assigns proton environments (e.g., nitrophenoxy carbonyl groups resonate at δ 7.5–8.5 ppm for aromatic protons) .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) functional groups .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion for C₁₀H₈N₃O₄S: theoretical 282.02) .

Advanced Research Questions

Q. Q3. How can computational methods predict the reactivity and biological targets of this compound?

A3. Density Functional Theory (DFT) and molecular docking are widely used:

- DFT : Calculates electrophilic/nucleophilic sites via Fukui indices. Nitro groups increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions .

- Docking studies : For anticancer activity, dock against kinases (e.g., EGFR) using AutoDock Vina. Analogous thiazoles show binding energies ≤−8.5 kcal/mol, suggesting strong inhibition .

- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., nitro groups may reduce Caco-2 permeability) .

Q. Q4. What strategies resolve contradictions in biological activity data across structurally similar thiazole derivatives?

A4. Discrepancies often arise from substituent effects or assay conditions. Mitigation approaches include:

- Structure-Activity Relationship (SAR) : Compare nitro- vs. methoxy-substituted analogs. Nitro groups enhance cytotoxicity (IC₅₀: 2.5 μM vs. 12 μM in MCF-7 cells) but reduce solubility .

- Assay standardization : Use identical cell lines (e.g., HepG2) and protocols (MTT assay, 48-hour incubation) .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., nitro-thiazoles show consistent IC₅₀ <10 μM in solid tumors) .

Q. Q5. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

A5. Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Compare rates using deuterated solvents to identify rate-limiting steps (e.g., H₂O/D₂O in hydrolysis) .

- In situ IR spectroscopy : Monitors intermediate formation (e.g., acyl nitriles in coupling reactions) .

- DFT transition-state modeling : Predicts activation energies for nitro-group reductions (e.g., Pd/C vs. Zn/HCl pathways) .

Q. Q6. What methodologies assess the compound’s stability under physiological conditions for drug development?

A6. Key assays include:

- pH stability : Incubate in buffers (pH 1–9) and quantify degradation via HPLC. Nitro-thiazoles degrade <10% at pH 7.4 over 24 hours .

- Plasma stability : Human plasma incubation (37°C, 1 hour) followed by LC-MS/MS analysis. Thiazole rings are generally stable, but ester groups may hydrolyze .

- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and oxidants (H₂O₂) to identify degradation pathways .

Methodological Considerations

Q. Q7. How are substituent effects on the thiazole ring systematically analyzed in structure-property studies?

A7. Substituent screening involves:

- Parallel synthesis : Prepare derivatives with halogens, alkyl, or electron-withdrawing groups (e.g., –NO₂, –CF₃) .

- Thermodynamic profiling : DSC/TGA measures melting points (e.g., nitro-substituted analogs melt at 160–170°C) and thermal stability .